Introduction: The Significance of Pyrrole-3-Carboxylic Acid Scaffolds in Modern Drug Discovery
Introduction: The Significance of Pyrrole-3-Carboxylic Acid Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 1-neopentyl-1H-pyrrole-3-carboxylic acid
The pyrrole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including the world's leading cholesterol-lowering drug, atorvastatin (Lipitor).[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1][2] Specifically, pyrrole-3-carboxylic acid and its derivatives are of significant interest as they combine the aromaticity of the pyrrole ring with the versatile reactivity of a carboxylic acid functional group.[3] This combination allows for the synthesis of a wide array of amides, esters, and other derivatives with diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2]
This technical guide focuses on the specific, yet uncharacterized, molecule: 1-neopentyl-1H-pyrrole-3-carboxylic acid . As direct experimental data for this compound is not available in current literature, this document will provide a comprehensive analysis based on the well-documented properties of the parent compound, pyrrole-3-carboxylic acid. We will then extrapolate the physicochemical and reactive properties of the target molecule, considering the unique steric and electronic contributions of the 1-neopentyl substituent. This predictive analysis serves as a vital tool for researchers in drug development, offering a foundational understanding for its synthesis, characterization, and potential applications.
Part 1: Physicochemical Profile of the Parent Scaffold: Pyrrole-3-Carboxylic Acid
Understanding the parent molecule is critical to predicting the behavior of its derivatives. Pyrrole-3-carboxylic acid (CAS 931-03-3) is a stable, crystalline solid that serves as a common building block in organic synthesis.[3]
Core Physical and Chemical Properties
The key physicochemical data for pyrrole-3-carboxylic acid are summarized in the table below. This data provides a baseline for understanding its handling, solubility, and acidic nature.
| Property | Value | Source(s) |
| CAS Number | 931-03-3 | [3][4] |
| Molecular Formula | C₅H₅NO₂ | [5][3][4] |
| Molecular Weight | 111.10 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5][3] |
| Melting Point | 148 °C (decomposes) | [3][6] |
| Solubility | Soluble in water and polar organic solvents (e.g., alcohols) | [7] |
| pKa | 4.453 (at 25 °C) | [8] |
| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [8][9] |
Spectroscopic Signature
The spectroscopic profile of a molecule is its fingerprint. For pyrrole-3-carboxylic acid, the expected spectroscopic features are:
-
Infrared (IR) Spectroscopy: As a carboxylic acid, it will exhibit a very broad O-H stretching band from approximately 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1710-1680 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present.
-
¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically around 12 ppm. The protons on the pyrrole ring will resonate in the aromatic region, with characteristic shifts and coupling patterns. The N-H proton of the pyrrole ring is also expected in this region.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The sp²-hybridized carbons of the pyrrole ring will also show distinct signals in the downfield region of the spectrum.
Part 2: The Influence of the Neopentyl Group
The introduction of a neopentyl group at the N-1 position of the pyrrole ring is predicted to significantly alter the physicochemical properties of the parent molecule. The neopentyl group, (CH₃)₃CCH₂-, is known for its substantial steric bulk and chemical inertness.[10][11][12]
Steric and Electronic Effects
-
Steric Hindrance: The defining characteristic of the neopentyl group is its large size. This steric bulk can shield the pyrrole ring and the nitrogen atom from intermolecular interactions and chemical attack.[10][12] This is a critical consideration in both reactivity and potential biological interactions, as it can influence how the molecule fits into an enzyme's active site. For example, neopentyl halides are famously unreactive in Sₙ2 reactions due to the steric hindrance at the beta-carbon.[13]
-
Electronic Effect: As an alkyl group, the neopentyl substituent is an electron-donating group through induction. This will increase the electron density of the pyrrole ring, potentially affecting its aromaticity and reactivity in electrophilic substitution reactions.
-
Lipophilicity: The neopentyl group is a large, non-polar hydrocarbon moiety. Its presence will dramatically increase the lipophilicity (oil/water partition coefficient, LogP) of the molecule compared to the parent pyrrole-3-carboxylic acid.
Part 3: Predicted Physicochemical Profile of 1-neopentyl-1H-pyrrole-3-carboxylic acid
By combining the known properties of the parent scaffold with the established effects of the neopentyl group, we can construct a predicted profile for 1-neopentyl-1H-pyrrole-3-carboxylic acid.
Predicted Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₅NO₂ | Addition of a C₅H₁₀ neopentyl group to C₅H₅NO₂ and removal of one H. |
| Molecular Weight | 181.23 g/mol | Sum of atomic weights. |
| Appearance | Likely a white to off-white solid | Similar to the parent compound, but melting point may differ. |
| Melting Point | Lower than the parent compound | The bulky neopentyl group may disrupt the crystal lattice packing and hydrogen bonding between carboxylic acid dimers, leading to a lower melting point. |
| Solubility | Significantly decreased solubility in water; Increased solubility in non-polar organic solvents (e.g., hexane, dichloromethane). | The large, non-polar neopentyl group will dominate the molecule's character, making it much more lipophilic. |
| pKa | Slightly higher than the parent compound (i.e., less acidic). | The electron-donating nature of the alkyl group will slightly destabilize the carboxylate anion, making the acid weaker. |
Predicted Spectroscopic Changes
-
¹H NMR Spectroscopy: The most significant change will be the appearance of signals corresponding to the neopentyl group: a singlet integrating to 9 protons for the three equivalent methyl groups, and a singlet integrating to 2 protons for the methylene (-CH₂-) group attached to the nitrogen. The N-H proton signal will be absent.
-
¹³C NMR Spectroscopy: Additional signals for the neopentyl group will be present: a quaternary carbon and the carbons of the methyl and methylene groups.
Part 4: Proposed Experimental Protocols
To validate the predicted properties, the synthesis and characterization of 1-neopentyl-1H-pyrrole-3-carboxylic acid are necessary.
Synthesis Workflow
A common and effective method for the synthesis of N-substituted pyrroles is the Hantzsch pyrrole synthesis or direct N-alkylation of a pre-formed pyrrole ester followed by hydrolysis.[1][14][15] A plausible synthetic route is outlined below.
Caption: Proposed synthesis of 1-neopentyl-1H-pyrrole-3-carboxylic acid.
Step-by-Step Synthesis Protocol
-
Esterification: Pyrrole-3-carboxylic acid is converted to its methyl ester to protect the carboxylic acid functionality during the N-alkylation step.
-
Dissolve pyrrole-3-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid, extract the ester with an organic solvent, and purify.
-
-
N-Alkylation: The pyrrole nitrogen is deprotonated with a strong base, and the resulting anion is reacted with neopentyl bromide.
-
Dissolve the methyl pyrrole-3-carboxylate in a dry aprotic solvent (e.g., THF).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir until hydrogen evolution ceases.
-
Add neopentyl bromide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction, extract the product, and purify by column chromatography.
-
-
Saponification (Hydrolysis): The methyl ester is hydrolyzed back to the carboxylic acid.
-
Dissolve the N-neopentyl pyrrole ester in a mixture of methanol and aqueous sodium hydroxide (NaOH).
-
Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Cool the solution and acidify with aqueous HCl to precipitate the product.
-
Filter, wash with cold water, and dry to obtain the final product.
-
Characterization Workflow
The identity and purity of the synthesized 1-neopentyl-1H-pyrrole-3-carboxylic acid would be confirmed using a suite of standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the successful addition of the neopentyl group and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid O-H and C=O stretches and the absence of the N-H stretch.
-
Melting Point Analysis: To determine the melting point and assess purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Conclusion
While 1-neopentyl-1H-pyrrole-3-carboxylic acid remains a novel, uncharacterized compound, a robust set of predictions regarding its physicochemical properties can be made based on the well-established principles of organic chemistry and the known characteristics of its constituent parts. The introduction of the sterically demanding and lipophilic neopentyl group is expected to significantly decrease its aqueous solubility and melting point while slightly decreasing its acidity compared to the parent pyrrole-3-carboxylic acid. The provided synthetic and characterization workflows offer a clear path for researchers to produce and validate this compound, paving the way for its exploration in drug discovery and materials science. This predictive framework serves as an essential first step in the rational design of new chemical entities, enabling scientists to anticipate challenges and opportunities in their research endeavors.
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